![molecular formula C6H10O3 B1317526 (R)-2-(Tetrahydrofuran-3-YL)acetic acid CAS No. 146255-25-6](/img/structure/B1317526.png)
(R)-2-(Tetrahydrofuran-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of “®-2-(Tetrahydrofuran-3-YL)acetic acid” is 130.14 . The InChI code is 1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 .
Chemical Reactions Analysis
While specific chemical reactions involving “®-2-(Tetrahydrofuran-3-YL)acetic acid” are not available, tetrahydrofuran derivatives are known to undergo various reactions. For instance, they can participate in Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .
Physical And Chemical Properties Analysis
“®-2-(Tetrahydrofuran-3-YL)acetic acid” is a liquid at room temperature . The storage temperature is between 2-8°C in a sealed, dry environment .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Tetrahydrofuran Derivatives
The enantioselective synthesis of tetrahydrofuran derivatives, including cis-2,5-disubstituted tetrahydrofurans, is facilitated by the use of (R)-2-(Tetrahydrofuran-3-yl)acetic acid derivatives. Carreño et al. (2003) demonstrated the stereocontrolled formation of these compounds from enantiopure ketosulfinyl esters through a series of reduction, amide formation, and reductive cyclization steps. The methodology provided access to natural products like (-)-centrolobine and cis-(6-methyltetrahydropyran-2-yl)acetic acid, showcasing the compound's utility in synthesizing biologically active molecules (Carreño et al., 2003).
Asymmetric Synthesis via Oxa-Michael Reaction
Eastman et al. (2019) developed an alcohol dehydrogenase-mediated asymmetric reduction and subsequent intramolecular oxa-Michael reaction. This method allowed for the preparation of disubstituted tetrahydropyrans and tetrahydrofurans with high enantiomeric and diastereomeric excess. The synthesis of fungal antioxidant analogs and natural product enantiomers exemplifies the versatility of this compound in asymmetric synthesis and the creation of complex molecular architectures (Eastman et al., 2019).
Combinatorial Solid Phase Synthesis
Groth and Meldal (2001) highlighted the synthesis of N-Boc N,O-acetals as aldehyde building blocks, starting from simple materials including this compound. Their work demonstrates the compound's role in developing new peptide isosteres through a combinatorial solid-phase synthesis approach. This underscores the potential of this compound in peptide research and drug development (Groth & Meldal, 2001).
Chemoenzymatic Strategies for Natural Products
A two-step chemoenzymatic synthesis of the natural germination inhibitor, (+)-erigeronic acid A, from this compound was reported by Gogoi and Argade (2006). This method involves regioselective ring opening followed by enzymatic hydrolysis, demonstrating the compound's utility in the efficient and stereoselective construction of bioactive natural products (Gogoi & Argade, 2006).
Safety and Hazards
“®-2-(Tetrahydrofuran-3-YL)acetic acid” is classified under GHS07. It is harmful if swallowed (H302), may cause respiratory irritation (H335), and may cause drowsiness or dizziness (H336) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
2-[(3R)-oxolan-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKBJIKVSXWDJ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566147 |
Source
|
Record name | [(3R)-Oxolan-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146255-25-6 |
Source
|
Record name | [(3R)-Oxolan-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.